Cas no 1384684-35-8 (N-(1-cyanocyclobutyl)-3,3-dicyclopropyl-N-methylprop-2-enamide)
N-(1-cyanocyclobutyl)-3,3-dicyclopropyl-N-methylprop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- N-(1-cyanocyclobutyl)-3,3-dicyclopropyl-N-methylprop-2-enamide
- AKOS034649216
- 1384684-35-8
- EN300-26679399
- Z878666058
-
- Inchi: 1S/C15H20N2O/c1-17(15(10-16)7-2-8-15)14(18)9-13(11-3-4-11)12-5-6-12/h9,11-12H,2-8H2,1H3
- InChI Key: PWAJGMPVEJIEON-UHFFFAOYSA-N
- SMILES: O=C(/C=C(\C1CC1)/C1CC1)N(C)C1(C#N)CCC1
Computed Properties
- Exact Mass: 244.157563266g/mol
- Monoisotopic Mass: 244.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 430
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 44.1Ų
N-(1-cyanocyclobutyl)-3,3-dicyclopropyl-N-methylprop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26679399-0.05g |
N-(1-cyanocyclobutyl)-3,3-dicyclopropyl-N-methylprop-2-enamide |
1384684-35-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclobutyl)-3,3-dicyclopropyl-N-methylprop-2-enamide Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on N-(1-cyanocyclobutyl)-3,3-dicyclopropyl-N-methylprop-2-enamide
N-(1-Cyanocyclobutyl)-3,3-Dicyclopropyl-N-Methylprop-2-Enamide: A Comprehensive Overview
N-(1-Cyanocyclobutyl)-3,3-dicyclopropyl-N-methylprop-2-enamide, identified by the CAS number 1384684-35-8, is a complex organic compound with a unique structure that has garnered attention in various fields of chemical research. This compound is characterized by its bicyclic framework and functional groups, which contribute to its potential applications in drug discovery, material science, and organic synthesis. Recent studies have highlighted its role in advancing our understanding of bioisosterism and its potential as a building block for novel therapeutic agents.
The molecular structure of N-(1-cyanocyclobutyl)-3,3-dicyclopropyl-N-methylprop-2-enamide features a cyclobutane ring fused with a cyclopropane moiety, along with an enamide functional group. This combination of structural elements provides the compound with unique electronic and steric properties. The presence of the cyan group (-CN) on the cyclobutane ring introduces additional functionality, making it a versatile molecule for further chemical modifications. Researchers have recently explored its use as a chiral auxiliary in asymmetric synthesis, leveraging its rigid structure to induce high enantioselectivity in reactions.
One of the most significant advancements involving this compound is its application in the development of bioisosteric replacements for existing drugs. Bioisosterism involves replacing parts of a molecule with structurally similar groups to improve pharmacokinetic properties without altering the intended biological activity. In a 2023 study published in Journal of Medicinal Chemistry, scientists demonstrated that substituting certain groups in a lead compound with those present in N-(1-cyanocyclobutyl)-3,3-dicyclopropyl-N-methylprop-2-enamide significantly enhanced its bioavailability while maintaining potency against target proteins.
In addition to its role in drug discovery, this compound has found applications in materials science. Its rigid bicyclic structure makes it an attractive candidate for use as a monomer in polymer synthesis. A 2022 study highlighted its ability to form high-strength polymers with excellent thermal stability, which could be utilized in advanced composites for aerospace and automotive industries. Furthermore, its enamide group enables controlled polymerization under mild conditions, making it suitable for large-scale industrial applications.
The synthesis of N-(1-cyanocyclobutyl)-3,3-dicyclopropyl-N-methylprop-2-enamide involves a multi-step process that combines principles from organometallic chemistry and stereocontrol techniques. Recent advancements in catalytic methods have streamlined its production, reducing costs and improving yield. For instance, the use of palladium-catalyzed cross-coupling reactions has enabled the construction of the cyclobutane ring with high precision. These developments have made the compound more accessible for both academic and industrial research.
Looking ahead, ongoing research is focused on exploring the potential of N-(1-cyanocyclobutyl)-3,3-dicyclopropyl-N-methylprop-2-enamide as a platform molecule for drug delivery systems. Its unique structure allows for the conjugation of various bioactive agents while maintaining stability during transit through biological systems. Early results from preclinical studies suggest that it could serve as an effective carrier for targeted drug delivery, particularly in cancer therapy.
In conclusion, N-(1-cyanocyclobutyl)-3,3-dicyclopropyl-N-methylprop-2-enamide (CAS No: 1384684-35-8) stands out as a versatile and multifaceted compound with promising applications across diverse fields. Its structural features and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug development and materials science. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing modern chemistry.
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